molecular formula C11H12O B077393 1-[(1R,2R)-2-phenylcyclopropyl]ethanone CAS No. 14063-86-6

1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Cat. No. B077393
CAS RN: 14063-86-6
M. Wt: 160.21 g/mol
InChI Key: LFKRVDCVJRDOBG-QWRGUYRKSA-N
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Description

Synthesis Analysis

The synthesis of "1-[(1R,2R)-2-phenylcyclopropyl]ethanone" and its derivatives involves innovative chemical strategies, including AlCl3-mediated tandem Friedel–Crafts reactions, which are effective for constructing complex molecular frameworks. For example, vinylidenecyclopropanes react with acyl chlorides in the presence of AlCl3 to produce corresponding ethanone derivatives under mild conditions, showcasing the versatility of cyclopropyl compounds in synthetic chemistry (Shi et al., 2008).

Molecular Structure Analysis

The molecular structure of cyclopropyl ethanones, including "1-[(1R,2R)-2-phenylcyclopropyl]ethanone," is characterized using advanced spectroscopic and computational methods. Quantum chemical calculations provide insights into the electronic transitions, spectroscopic characteristics, and molecular geometry, demonstrating the influence of the cyclopropyl group on the molecule's electronic properties and stability (Koca et al., 2015).

Chemical Reactions and Properties

Cyclopropyl ethanones participate in various chemical reactions, reflecting their reactivity and functional versatility. For instance, Lewis acid-mediated reactions enable the formation of benzofuran derivatives, highlighting the potential for cyclopropyl compounds to undergo complex transformations (Shi et al., 2008). Additionally, the Rhodium-catalyzed phenylthiolation of heteroaromatic compounds using α-(phenylthio)isobutyrophenone exemplifies the capacity for targeted functionalization of cyclopropyl ethanones (Arisawa et al., 2011).

Physical Properties Analysis

The physical properties of "1-[(1R,2R)-2-phenylcyclopropyl]ethanone" derivatives are closely tied to their molecular structure, influencing solubility, melting points, and crystalline structure. Investigations into the crystal structure of related compounds offer insights into the intramolecular and intermolecular forces that dictate the material's physical state and stability under various conditions (Bikas et al., 2019).

Scientific Research Applications

  • Synthesis of Branched Tryptamines : The rearrangement of cyclopropylketone arylhydrazones, including derivatives of (1R,2R)-2-phenylcyclopropyl ethanone, leads to the formation of tryptamine derivatives. This method has proven effective in synthesizing enantiomerically pure tryptamine (Salikov et al., 2017).

  • Preparation of Chiral Intermediates : The compound has been used in the development of processes for preparing chiral intermediates, such as in the synthesis of Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).

  • Antimicrobial Activity : Research on the synthesis and antimicrobial activity of related compounds, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, demonstrates the potential of these compounds in pharmaceutical applications (Wanjari, 2020).

  • Photoremovable Protecting Group for Carboxylic Acids : The compound has been used as a photoremovable protecting group for carboxylic acids, introducing a method for protecting various carboxylic acids and releasing them efficiently upon photolysis (Atemnkeng et al., 2003).

  • Synthesis of Agricultural Fungicides : It has been utilized in the synthesis of key intermediates for agricultural fungicides, such as prothioconazole (Ji et al., 2017).

  • Lewis Acid-Mediated Reactions : The compound is involved in Lewis acid-mediated reactions with various reagents, contributing to the synthesis of complex organic structures (Shi et al., 2008).

  • Biochemical Studies : It has been used in biochemical studies like the catalytic oxidation by cytochrome P450cam, contributing to the understanding of enzymatic mechanisms (Miller et al., 1992).

  • Photochemical Transformations : The compound is involved in switchable light vs acid-induced transformations of complex framework compounds, demonstrating its utility in photochemical studies (Kobzev et al., 2022).

Safety and Hazards

The safety data sheet (SDS) for 1-[(1R,2R)-2-phenylcyclopropyl]ethanone can provide information on its hazards, handling precautions, and first aid measures . It’s important to refer to the SDS when handling this compound.

Mechanism of Action

Target of Action

The primary targets of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on uncovering these pathways to provide a comprehensive understanding of the compound’s mechanism of action.

Result of Action

The molecular and cellular effects of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone’s action are yet to be determined . These effects can be elucidated through in-depth studies on the compound’s interaction with its targets and the subsequent changes that occur.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets . .

properties

IUPAC Name

1-[(1R,2R)-2-phenylcyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKRVDCVJRDOBG-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Synthesis routes and methods

Procedure details

To Me3SOI (2.2 g, 10 mmol) in DMSO (20 mL) was added NaH (50%, 480 mg, 10 mmol). 4-Phenyl-but-3-en-2-one (1.13 g, 7.7 mmol) was added after 10 min. The reaction mixture was quenched after 30 min with water, extracted with EtOAc, and washed with water (3×30 mL). The organic extract was dried over MgSO4 and concentrated to give 1-(2-Phenyl-cyclopropyl)-ethanone (1.5 g, 97%).
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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